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Compound of Interest

Compound Name: Atomoxetine, HCl

Cat. No.: B549349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing atomoxetine in

electrophysiological recordings from acute brain slices. Atomoxetine, a selective

norepinephrine reuptake inhibitor (SNRI), is a non-stimulant medication approved for the

treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Beyond its primary mechanism of

increasing norepinephrine levels in the synaptic cleft, atomoxetine also exhibits other

pharmacologically relevant effects, including the blockade of NMDA receptors and certain ion

channels.[1][2] Electrophysiological studies in brain slices offer a powerful in vitro platform to

dissect these mechanisms at the cellular and synaptic levels.

Key Applications of Atomoxetine in Brain Slice
Electrophysiology:

Investigating the modulation of synaptic transmission: Assessing the impact of

norepinephrine transporter (NET) inhibition on excitatory and inhibitory postsynaptic currents

(EPSCs and IPSCs).

Characterizing the antagonism of NMDA receptors: Quantifying the direct blocking effect of

atomoxetine on NMDA receptor-mediated currents.[3]

Analyzing changes in neuronal excitability: Measuring alterations in neuronal firing

properties, such as action potential frequency and threshold, in response to atomoxetine.
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Studying synaptic plasticity: Examining the influence of atomoxetine on long-term

potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

[4]

Screening for off-target effects: Evaluating the impact of atomoxetine on various ion

channels, such as hERG potassium channels, to understand potential side effects.[5]

Data Presentation: Quantitative Effects of
Atomoxetine
The following tables summarize the quantitative data on the effects of atomoxetine from various

electrophysiological studies.
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Parameter
Brain
Region/Cell
Type

Atomoxetine
Concentration

Observed
Effect

Reference

NMDA Receptor

Blockade

IC50

Cultured rodent

cortical and

hippocampal

neurons

~3 µM

Half-maximal

inhibition of

NMDA-induced

membrane

currents.[3][6]

[3][6]

Current Inhibition

Cortical and

hippocampal

neurons

3 µM

Significant

reduction of

NMDA-induced

currents.

[6]

Current Inhibition

Cortical and

hippocampal

neurons

25 µM

Near-complete

blockade of

NMDA-induced

currents.

[6]

hERG Potassium

Channel

Blockade

IC50

HEK cells

expressing

hERG channels

6.3 µM

Half-maximal

inhibition of

hERG current.[5]

[5]

Voltage-Gated

Sodium Channel

(Nav1.2)

Blockade

IC50 (resting

state)

HEK293 cells

expressing

Nav1.2

45.57 µM Half-maximal

inhibition of

Nav1.2 current at

a holding

[7]
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potential of -80

mV.

IC50

(depolarized

state)

HEK293 cells

expressing

Nav1.2

10.16 µM

Half-maximal

inhibition of

Nav1.2 current at

a holding

potential of -50

mV.

[7]

Synaptic

Plasticity

Long-Term

Potentiation

(LTP)

Mouse

hippocampal

slices (CA3-CA1)

5 µM

Reestablished

LTP in a mouse

model of ADHD.

[4][8]

[4][8]

Neuronal Firing

Spontaneous

Firing Rate

Locus Coeruleus

Neurons (in vivo)

0.3 - 1 mg/kg

(i.p.)

Significant

decrease in tonic

activity.

[9]

Spontaneous

Firing Rate

Prefrontal Cortex

Neurons (in vivo)
1 - 6 mg/kg

Increased firing

activity.[10][11]
[10][11]

Signaling Pathways and Experimental Workflow
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Caption: Atomoxetine's dual mechanism of action.
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Slice Preparation

Electrophysiological Recording

1. Anesthetize Animal

2. Brain Extraction

3. Slice Brain (e.g., 300 µm)
in ice-cold cutting aCSF

4. Incubate Slices
(32-34°C for 30 min, then RT)

5. Transfer Slice to
Recording Chamber

6. Obtain Whole-Cell
Patch Clamp Recording

7. Record Baseline Activity

8. Bath Apply Atomoxetine

9. Record Drug Effect

10. Washout

Click to download full resolution via product page

Caption: Experimental workflow for brain slice electrophysiology.
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Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the general procedure for preparing acute brain slices from rodents

suitable for electrophysiological recordings.

1. Solutions and Reagents:

Cutting Artificial Cerebrospinal Fluid (aCSF):

Sucrose-based (for improved neuronal viability): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM

NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-Glucose.

NMDG-based (alternative protective method): 92 mM N-methyl-D-glucamine (NMDG), 2.5

mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM

thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4.

Recording aCSF: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM

CaCl2, 1 mM MgCl2, 10 mM D-Glucose.

Carbogen Gas: 95% O2 / 5% CO2

2. Procedure:

Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic agent

(e.g., isoflurane or ketamine/xylazine cocktail) until deeply anesthetized (unresponsive to toe

pinch).

Decapitation and Brain Extraction: Quickly decapitate the animal and submerge the head in

ice-cold, carbogenated cutting aCSF. Rapidly dissect the brain and place it in the ice-cold

cutting aCSF.

Slicing:

Glue the brain to the vibratome stage in the desired orientation (e.g., coronal or sagittal).
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Submerge the brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting

aCSF.

Cut slices at the desired thickness (typically 250-350 µm).

Incubation and Recovery:

Transfer the slices to an incubation chamber containing recording aCSF pre-warmed to

32-34°C and continuously bubbled with carbogen.

Allow the slices to recover for at least 30 minutes at this temperature.

After the initial recovery period, maintain the slices at room temperature for at least 1 hour

before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of NMDA
Receptor-Mediated Currents
This protocol details how to measure the effect of atomoxetine on NMDA receptor currents in

voltage-clamp mode.

1. Solutions and Reagents:

Recording aCSF: As described in Protocol 1.

Internal (Pipette) Solution: 135 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 4

mM Mg-ATP, 0.4 mM Na-GTP, 5 mM QX-314 (to block voltage-gated sodium channels).

Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.

NMDA/Glycine Solution: Prepare a stock solution of NMDA (e.g., 10 mM) and Glycine (e.g.,

1 mM) in water. For experiments, dilute in recording aCSF to a final concentration of 100 µM

NMDA and 10 µM Glycine.

Atomoxetine Stock Solution: Prepare a concentrated stock solution of atomoxetine

hydrochloride (e.g., 10 mM) in deionized water.

2. Procedure:
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Slice Placement: Transfer a brain slice to the recording chamber on the microscope stage

and continuously perfuse with carbogenated recording aCSF at a flow rate of 2-3 ml/min.

Cell Identification: Identify pyramidal neurons in the desired brain region (e.g., prefrontal

cortex or hippocampus) using infrared differential interference contrast (IR-DIC) microscopy.

Whole-Cell Configuration:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

Fill the pipette with the internal solution.

Approach a neuron and form a gigaohm seal (>1 GΩ).

Rupture the membrane to achieve the whole-cell configuration.

Voltage-Clamp Recording:

Clamp the neuron at a holding potential of -70 mV.

Record baseline NMDA receptor-mediated currents by puffing the NMDA/Glycine solution

onto the dendritic arbor of the neuron for a short duration (e.g., 20-50 ms).

Atomoxetine Application:

Bath apply atomoxetine at the desired concentration (e.g., 3 µM for IC50 determination) by

adding it to the perfusion aCSF.

Allow the drug to equilibrate for at least 5-10 minutes.

Record Effect and Washout:

Record NMDA receptor-mediated currents in the presence of atomoxetine.

Washout the drug by perfusing with regular recording aCSF for at least 15-20 minutes and

record the recovery of the NMDA current.
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Protocol 3: Current-Clamp Recording of Neuronal
Excitability
This protocol describes how to assess the effects of atomoxetine on the firing properties of

neurons.

1. Solutions and Reagents:

Recording aCSF: As described in Protocol 1.

Internal (Pipette) Solution: 135 mM K-gluconate, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-

ATP, 0.4 mM Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.

Atomoxetine Stock Solution: As described in Protocol 2.

2. Procedure:

Slice Placement and Cell Identification: As described in Protocol 2.

Whole-Cell Configuration: As described in Protocol 2, using the K-gluconate based internal

solution.

Current-Clamp Recording:

Switch the amplifier to current-clamp mode.

Determine the resting membrane potential of the neuron.

Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to

+300 pA in 20 pA increments, for 500 ms) to elicit action potentials and measure intrinsic

membrane properties (e.g., input resistance, sag potential).

Atomoxetine Application:

Bath apply atomoxetine at the desired concentration (e.g., 1-10 µM).

Allow the drug to equilibrate for at least 5-10 minutes.
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Record Effect and Washout:

Repeat the current injection protocol in the presence of atomoxetine.

Analyze changes in firing frequency, action potential threshold, and other firing

characteristics.

Washout the drug and record the recovery of the firing properties.

Conclusion
The use of atomoxetine in brain slice electrophysiology provides a valuable tool for

understanding its complex mechanisms of action. The protocols outlined above, in conjunction

with the provided quantitative data, offer a solid foundation for researchers to investigate the

effects of this important therapeutic agent on neuronal function at the cellular and synaptic

levels. Careful attention to slice health, recording stability, and appropriate drug concentrations

are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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